

Elucidation of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

Cat. No.: B185871

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate** (CAS No. 115118-68-8). This document collates available chemical, physical, and spectroscopic data to support the structural confirmation of this important synthetic intermediate. While a complete, high-resolution dataset from a single source is not publicly available, this guide synthesizes fragmented data from various sources to present a coherent analysis.

Compound Identification and Physical Properties

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a cyclobutane derivative with the molecular formula C₁₄H₂₄O₆ and a molecular weight of 288.34 g/mol .^{[1][2]} It is typically described as a yellowish transparent liquid with a purity of 98.0% or higher.^[1]

Property	Value	Source
CAS Number	115118-68-8	[1]
Molecular Formula	C14H24O6	[1]
Molecular Weight	288.34 g/mol	[1]
Appearance	Yellowish transparent liquid	[1]
Purity	≥ 98.0%	[1]

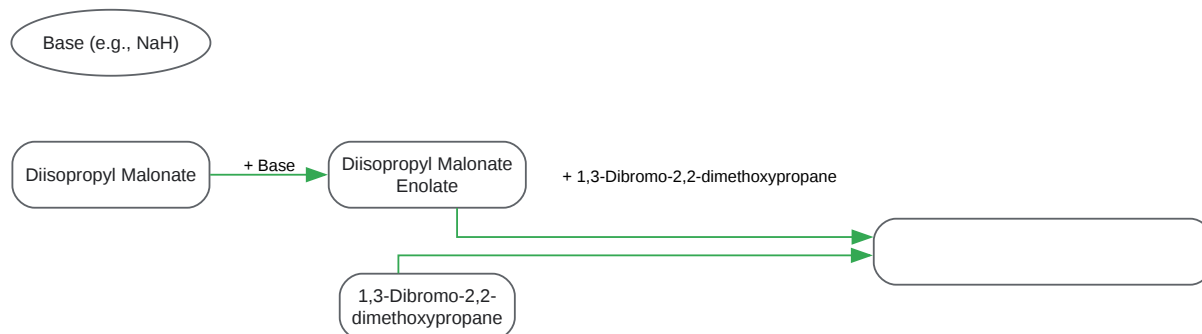
Synthesis and Reaction Pathway

The primary synthetic route to **diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate** involves the reaction of 1,3-dibromo-2,2-dimethoxypropane with diisopropyl malonate.[1] This reaction proceeds via a double nucleophilic substitution to form the cyclobutane ring. An alternative, though less common, method is the esterification of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid with isopropanol in the presence of an acid catalyst.

Experimental Protocol: General Synthesis via Cyclization

While a detailed, step-by-step published protocol with specific quantities is not readily available, the general procedure is as follows:

- **Deprotonation:** Diisopropyl malonate is treated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) to generate the corresponding enolate.
- **Cyclization:** 1,3-Dibromo-2,2-dimethoxypropane is added to the solution of the diisopropyl malonate enolate. The reaction mixture is stirred, likely at an elevated temperature, to facilitate the intramolecular cyclization.
- **Workup and Purification:** Upon completion of the reaction, the mixture is subjected to an aqueous workup to remove inorganic salts and unreacted starting materials. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final product.



[Click to download full resolution via product page](#)

Caption: Synthesis of the target compound.

Structure Elucidation via Spectroscopic Analysis

The structure of **diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate** can be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: Although a full high-resolution spectrum is not available, reported chemical shift ranges provide valuable information.

Proton Environment	Expected Chemical Shift (δ, ppm)	Multiplicity (Predicted)	Integration (Predicted)
Isopropyl -CHH ₃	1.24 - 1.31	Doublet	12H
Cyclobutane -CH ₂	~2.5 - 3.0	Singlet or AB quartet	4H
Methoxy -OCH ₃	3.3 - 3.8	Singlet	6H
Isopropyl -CH	~4.9 - 5.1	Septet	2H

¹³C NMR: The reported chemical shift range for the carbon signals is between 53 and 169 ppm.

Carbon Environment	Expected Chemical Shift (δ, ppm)
Isopropyl -CH ₃	~21-22
Cyclobutane -CH ₂	~35-45
Methoxy -OCH ₃	~50-55
Quaternary C(diester)	~53-60
Isopropyl -CH	~68-70
Quaternary C(dimethoxy)	~95-105
Ester C=O	~165-169

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
2980 - 2850	C-H stretch	Aliphatic
1720 - 1730	C=O stretch	Ester
1250 - 1000	C-O stretch	Ester, Ether

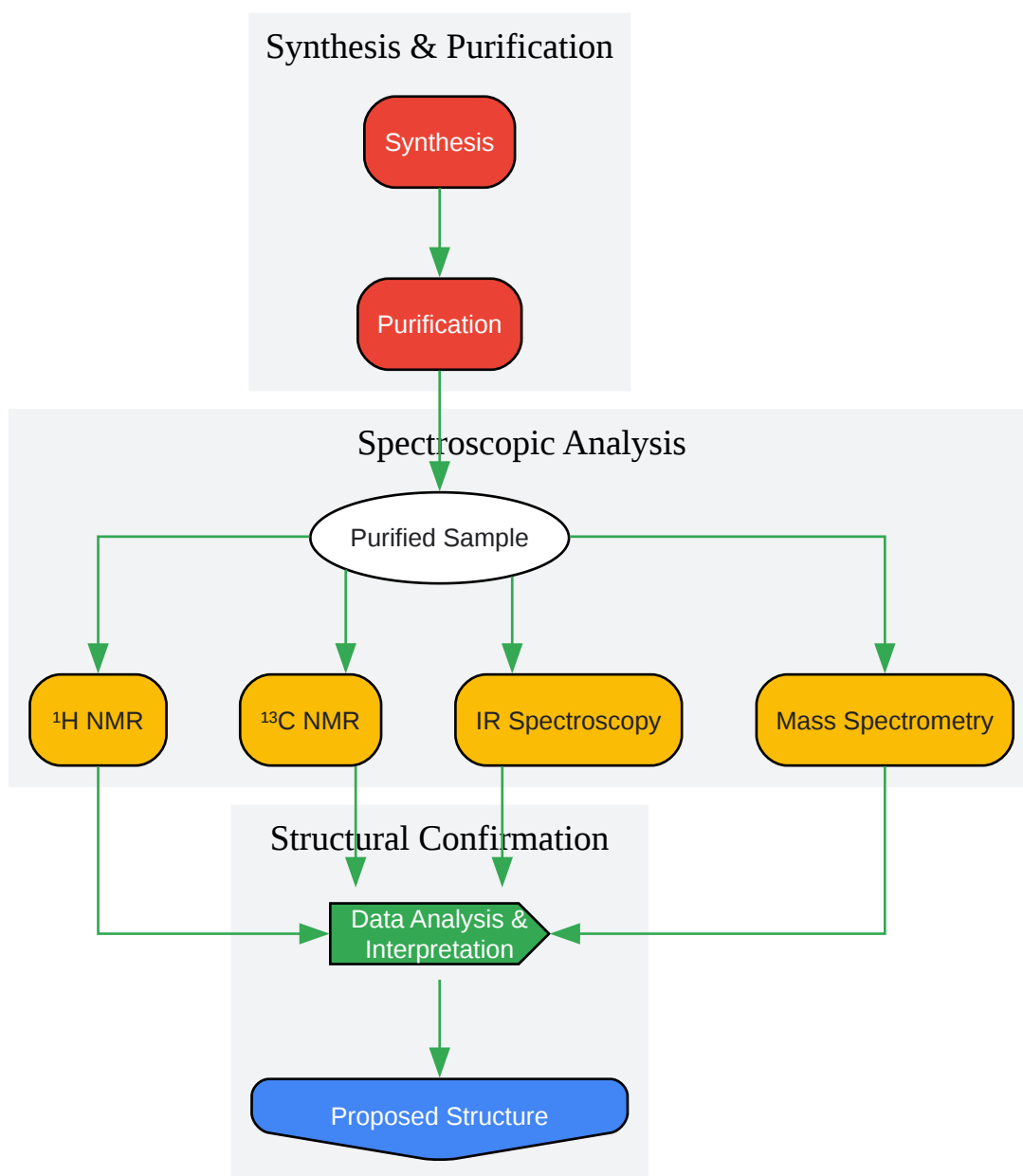
The most characteristic absorption would be the strong ester carbonyl (C=O) stretch observed in the 1720-1730 cm⁻¹ region.[\[2\]](#)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, confirming its elemental composition.

Technique	Measurement	Value
HRMS	Exact Mass [M+H] ⁺	288.1546 Da

A search in spectral databases indicates the existence of a GC-MS spectrum (J-53-3842-7 from SpectraBase), though the fragmentation pattern is not publicly detailed. The fragmentation would likely involve the loss of isopropoxy and methoxy groups.



[Click to download full resolution via product page](#)

Caption: Workflow for structure elucidation.

Conclusion

The collective analysis of the available data strongly supports the assigned structure of **diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate**. The molecular formula is confirmed by high-resolution mass spectrometry. The presence of the key functional groups, namely the ester and methoxy groups, is indicated by IR spectroscopy and further substantiated by the chemical shift ranges observed in ^1H and ^{13}C NMR spectroscopy. While a more detailed analysis would be possible with high-resolution 1D and 2D NMR data, the existing information provides a solid foundation for the structural elucidation of this compound. This guide serves as a valuable resource for researchers working with this and related cyclobutane structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 115118-68-8 | Benchchem [benchchem.com]
- 2. 1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate | C₁₄H₂₄O₆ | CID 4913359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elucidation of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185871#diisopropyl-3-3-dimethoxycyclobutane-1-1-dicarboxylate-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com